N-(3-Trifluoromethylphenyl)ethanolamine: Structural Dynamics & Synthetic Utility
N-(3-Trifluoromethylphenyl)ethanolamine: Structural Dynamics & Synthetic Utility
This guide provides an in-depth technical analysis of N-(3-trifluoromethylphenyl)ethanolamine , a critical intermediate in the synthesis of fluorinated azo dyes and nitrogen-containing heterocycles.
Executive Summary & Chemical Identity
N-(3-trifluoromethylphenyl)ethanolamine (also known as 2-(3-trifluoromethylanilino)ethanol) is a secondary amine resulting from the N-hydroxyethylation of 3-aminobenzotrifluoride. It serves as a "privileged scaffold" in industrial organic chemistry, primarily functioning as a coupling component for disperse dyes and a precursor for fluorinated heterocycles (e.g., tetrahydroquinolines) in medicinal chemistry.
Critical Distinction: Researchers must distinguish this compound from its structural isomer, phenylethanolamine (e.g., 2-amino-1-[3-(trifluoromethyl)phenyl]ethanol).
-
Target Compound (Anilino):
(Nitrogen attached to the ring). Used in dyes/synthesis. -
Isomer (Phenylethanolamine):
(Carbon attached to the ring). Used as a -adrenergic agonist scaffold.
Chemical Data Table
| Property | Value / Description |
| IUPAC Name | 2-[3-(Trifluoromethyl)anilino]ethanol |
| Common Synonyms | N-(2-Hydroxyethyl)-3-trifluoromethylaniline; m-Trifluoromethyl-N-(2-hydroxyethyl)aniline |
| Molecular Formula | |
| Molecular Weight | 205.18 g/mol |
| CAS Number | 101-52-0 (Generic Aniline alcohols) / Specific isomer often cited as intermediate to CAS 323-79-5 (Bis) |
| Physical State | Viscous pale yellow oil or low-melting solid |
| pKa (Predicted) | ~3.5 - 4.0 (Lower than aniline due to EWG |
| LogP | ~2.1 (Lipophilic due to |
Structural Analysis & Reactivity Profile
Electronic Effects
The trifluoromethyl group (
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Reduced Nucleophilicity: The lone pair on the nitrogen is less available than in unsubstituted aniline. Consequently, N-alkylation reactions require more vigorous conditions (higher heat, stronger alkylating agents) compared to standard aniline.
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Regioselectivity: In electrophilic aromatic substitution (e.g., azo coupling), the
group deactivates the ring, but the amino group activates it. Coupling occurs primarily at the para-position relative to the nitrogen (the 6-position relative to is sterically hindered, so the 4-position is favored).
The "Amphiphilic" Tail
The hydroxyethyl chain introduces a primary alcohol functionality. This bifunctionality allows for:
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O-Functionalization: Esterification or etherification to adjust solubility (critical for dye formulation).
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Cyclization: Under acid catalysis (e.g., polyphosphoric acid), the alcohol can dehydrate and cyclize onto the ring to form 1,2,3,4-tetrahydroquinoline derivatives.
Synthetic Protocols
The synthesis of N-(3-trifluoromethylphenyl)ethanolamine involves the hydroxyethylation of 3-aminobenzotrifluoride. Two primary pathways exist: Epoxidation (Industrial) and Alkylation (Laboratory).
Pathway A: Reaction with Ethylene Oxide (Industrial Standard)
Note: This method generates mixtures of mono- and bis-hydroxyethylated products.
Figure 1: Stepwise hydroxyethylation pathway showing the competition between the target mono-amine and the bis-amine.
Pathway B: Laboratory Alkylation (High Control)
For research purposes, using 2-bromoethanol or 2-chloroethanol provides better control over stoichiometry to prevent over-alkylation to the bis species (CAS 323-79-5).
Protocol: Mono-N-Alkylation
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Reagents:
-
3-Aminobenzotrifluoride (1.0 eq)
-
2-Bromoethanol (1.1 eq)
-
Base: Potassium Carbonate (
, 2.0 eq) -
Solvent: DMF or Toluene/Water biphasic system with PTC (Phase Transfer Catalyst).
-
-
Procedure:
-
Step 1: Dissolve 3-aminobenzotrifluoride in DMF under inert atmosphere (
). -
Step 2: Add solid
. The base acts as an acid scavenger for the HBr generated. -
Step 3: Add 2-bromoethanol dropwise at room temperature.
-
Step 4: Heat the mixture to 90°C for 12–18 hours.
-
Insight: The
group deactivates the amine nucleophile. Standard alkylation temps (60°C) are often insufficient; 90°C ensures conversion.
-
-
Step 5 (Workup): Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine.[1][2]
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Step 6 (Purification): Flash column chromatography (Hexane:EtOAc 80:20). The bis-product is more polar and will elute later.
-
Self-Validating Check:
-
TLC Monitoring: The starting aniline is non-polar (high Rf). The target mono-alcohol is mid-polar. The bis-alcohol is most polar. If the "mid-polar" spot disappears, you have over-alkylated.
Applications in Drug & Material Science[8]
A. Azo Dye Synthesis (Disperse Dyes)
This is the dominant industrial application. The compound acts as a coupling component .
-
Mechanism: A diazonium salt (derived from a heteroaromatic amine, e.g., 2-amino-6-nitrobenzothiazole) attacks the para-position of the N-(3-trifluoromethylphenyl)ethanolamine.
-
Function: The
group provides light-fastness and shifts the color spectrum (bathochromic shift). The hydroxyethyl tail improves solubility in the dye bath and affinity for polyester fibers.
B. Heterocycle Formation (Pharmaceuticals)
The molecule is a precursor to fluorinated quinolines , which are bioisosteres for various kinase inhibitors.
Figure 2: Divergent synthetic utility in materials science (dyes) and medicinal chemistry (heterocycles).
Safety & Handling (Fluorine Chemistry)
-
Toxicity: Like most aniline derivatives, this compound should be treated as potentially toxic by inhalation and skin absorption. The
group increases lipophilicity, potentially enhancing skin permeability compared to simple ethanolamine. -
Metabolism: N-dealkylation in vivo can release 3-trifluoromethylaniline, a known methemoglobinemia inducer.
-
Storage: Store under inert gas (Argon) to prevent oxidation of the secondary amine to N-oxides or colored impurities (quino-imines).
References
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LookChem Database. (2017). SDS for Ethanol, 2,2'-[[3-(trifluoromethyl)phenyl]imino]bis- (Related Bis-compound structure and safety data). Link
-
PubChem. (2025). Compound Summary: 3-Aminobenzotrifluoride (Precursor properties). National Library of Medicine. Link
-
ChemicalBook. (2025). Synthesis of Trifluoromethyl aniline derivatives.[2]Link
-
Google Patents. (1980). Process for preparing 3-amino-2-methylbenzotrifluoride (Methodology for handling trifluoromethyl anilines).[3] US Patent 4209464A. Link
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MilliporeSigma. (2025). Safety Data Sheet: 3-Aminobenzotrifluoride.[4]Link
